4-Benzyl Albuterol

Organic Synthesis Chiral Resolution Process Chemistry

4-Benzyl Albuterol (CAS 56796-66-8) is a key synthetic intermediate in the preparation of Salbutamol (Albuterol), a short-acting, selective β2-adrenergic receptor agonist used for treating asthma and COPD. It is also a recognized pharmacopeial impurity, identified as Salbutamol EP Impurity I and Levalbuterol Related Compound F, and is supplied as a certified reference standard for analytical method development and quality control.

Molecular Formula C20H27NO3
Molecular Weight 329.4 g/mol
CAS No. 56796-66-8
Cat. No. B021475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl Albuterol
CAS56796-66-8
Synonymsα1-[[(1,1-Dimethylethyl)amino]methyl]-4-(phenylmethoxy)-1,3-benzenedimethanol;  1-(4-Benzyloxy-3-hydroxymethyl-phenyl)-2-(tert-butylamino)ethanol;  Rosiglitazone Impurity I (Pharmeuropa)
Molecular FormulaC20H27NO3
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)CO)O
InChIInChI=1S/C20H27NO3/c1-20(2,3)21-12-18(23)16-9-10-19(17(11-16)13-22)24-14-15-7-5-4-6-8-15/h4-11,18,21-23H,12-14H2,1-3H3
InChIKeyICDQPCBDGAHBGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyl Albuterol (CAS 56796-66-8): A Key Synthetic Intermediate and Pharmacopeial Impurity Standard for Salbutamol Production


4-Benzyl Albuterol (CAS 56796-66-8) is a key synthetic intermediate in the preparation of Salbutamol (Albuterol), a short-acting, selective β2-adrenergic receptor agonist used for treating asthma and COPD . It is also a recognized pharmacopeial impurity, identified as Salbutamol EP Impurity I and Levalbuterol Related Compound F, and is supplied as a certified reference standard for analytical method development and quality control . In contrast to its deprotected counterpart, which acts as a potent bronchodilator with a reported 29-fold selectivity for the β2 receptor over β1 , 4-Benzyl Albuterol's primary utility lies in its role within the synthetic pathway and as a critical marker in pharmaceutical purity testing .

Why 4-Benzyl Albuterol Cannot Be Substituted for Salbutamol or Other β2-Agonists in Research and Development Applications


Direct substitution of 4-Benzyl Albuterol for its close analog, the active pharmaceutical ingredient (API) Salbutamol (Albuterol), or other β2-agonists like salmeterol is not scientifically valid due to a fundamental difference in their molecular structure and intended function . While salbutamol and salmeterol are designed to interact with the β2-adrenergic receptor to produce a functional response (bronchodilation) [1], the benzyl-protecting group on 4-Benzyl Albuterol masks the phenolic hydroxyl group, which is critical for receptor binding and intrinsic activity [2]. Consequently, it does not function as a potent agonist but serves a distinct and equally critical purpose as a protected intermediate in chemical synthesis and as a reference marker in analytical chemistry, making interchangeability between these compounds impossible for their respective applications.

Quantitative Differentiation Guide: 4-Benzyl Albuterol's Role in Synthesis and Purity Analysis vs. Therapeutic Analogs


4-Benzyl Albuterol's Primary Utility as a Synthetic Intermediate for Enantiopure Levalbuterol

4-Benzyl Albuterol is a critical intermediate, not a final therapeutic agent. It is used to produce enantiomerically pure (R)-salbutamol (Levalbuterol). A patented process describes converting a 4-nitro tartranilic acid salt into the formic acid salt of (R)-4-benzyl salbutamol, followed by basification and debenzylation to yield optically pure (R)-salbutamol [1]. The final product, (R)-salbutamol, demonstrates an EC50 of 8.93 µM at the β2-adrenergic receptor , but this functional activity is absent in the protected 4-benzyl precursor.

Organic Synthesis Chiral Resolution Process Chemistry

Defined Role of 4-Benzyl Albuterol as Salbutamol EP Impurity I

4-Benzyl Albuterol is officially designated as Salbutamol EP Impurity I in the European Pharmacopoeia (EP) [1]. It is supplied as a certified reference standard with a specified purity level (e.g., ≥95%) for use in method development, system suitability testing, and quantification of impurities in salbutamol drug substance and drug product batches . This is in stark contrast to the high-purity requirements and different analytical targets for the API salbutamol, which is characterized by its potency (29x β2/β1 selectivity ) and must be free of this impurity above defined limits.

Analytical Chemistry Quality Control Pharmaceutical Analysis

Impact of 4-O-Benzyl Protection on the Potency of Saligenin β2-Agonists

The 4-O-benzyl ether in 4-Benzyl Albuterol represents a classical protecting group strategy in medicinal chemistry. The seminal SAR study by Collin et al. in 1970 established the saligenin series, showing that the free 4-hydroxy group is essential for potent β2-agonism [1]. While the publication does not provide a direct Ki comparison for 4-Benzyl Albuterol, it is well-established that such protection drastically reduces or eliminates receptor binding and functional activity. This is inferred from the compound's accepted use as a stable, inactive intermediate that is later deprotected to yield the highly potent bronchodilator salbutamol, which has a reported EC50 of 8.93 µM .

Medicinal Chemistry Structure-Activity Relationship Prodrug Design

Targeted Application Scenarios for Procuring 4-Benzyl Albuterol (CAS 56796-66-8)


Synthesis of Enantiopure (R)-Salbutamol (Levalbuterol) via Chiral Resolution

4-Benzyl Albuterol is a key intermediate in the patented synthesis of optically pure (R)-salbutamol. Procurement is essential for process chemistry R&D and GMP manufacturing of levalbuterol, as described in patents where its formic acid salt is a critical step before final debenzylation [1].

Certified Reference Standard for Pharmacopeial Impurity Testing

4-Benzyl Albuterol is the defined standard for Salbutamol EP Impurity I and Levalbuterol Related Compound F. Its procurement is mandatory for analytical method development, validation, and routine quality control (QC) release testing of salbutamol and levalbuterol API and finished drug products to ensure compliance with USP and EP monographs .

Forced Degradation and Stability Studies of Salbutamol Formulations

As a known process-related and potential degradation impurity, 4-Benzyl Albuterol is required as a reference marker in forced degradation studies (stress testing) and stability-indicating method development. Its identification and quantification are critical for establishing the impurity profile and shelf-life of salbutamol-containing drug products [2].

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